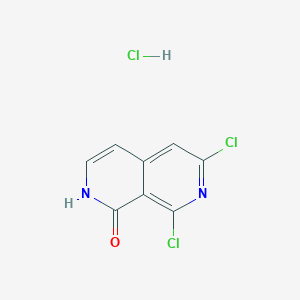

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride

Vue d'ensemble

Description

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is a useful research compound. Its molecular formula is C8H5Cl3N2O and its molecular weight is 251.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is a heterocyclic compound with significant biological activities. Its structural characteristics contribute to its potential applications in pharmaceuticals, particularly in the development of therapeutic agents targeting various diseases.

- Chemical Formula : C₈H₅Cl₂N₂O·HCl

- Molecular Weight : 251.50 g/mol

- CAS Number : 1175559-45-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antitumor agent.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. A study by MDPI highlights that compounds in this class can effectively inhibit the growth of bacteria and fungi. The presence of chlorine substituents at specific positions enhances their interaction with microbial targets, thereby increasing their efficacy .

Antitumor Activity

The compound has also shown promise as an antitumor agent. A systematic review identified naphthyridine derivatives as candidates for cancer treatment due to their ability to induce apoptosis in tumor cells. Specifically, studies have reported that this compound can inhibit the proliferation of melanoma cells, suggesting its potential in oncology .

Case Studies and Research Findings

The biological activity of this compound is thought to stem from its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and tumor cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H5Cl2N2O

- Molecular Weight : Approximately 251.5 g/mol

- CAS Number : 1175559-45-1

The compound features a naphthyridine core structure, characterized by two chlorine atoms at the 6 and 8 positions and a hydroxyl group at the 1 position. This unique arrangement contributes to its reactivity and potential biological activities.

Pharmaceutical Development

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is being explored for its potential as a pharmaceutical agent :

- Antimicrobial Activity : Research suggests that naphthyridine derivatives can inhibit bacterial growth. Studies are ongoing to evaluate whether this compound exhibits similar properties.

- Drug Design : The compound serves as a starting point for medicinal chemistry studies aimed at developing new drugs with targeted biological activities.

The compound is investigated for various biological activities:

- Kinase Inhibition : Similar compounds have shown promise as inhibitors for specific kinases involved in cancer progression . Understanding the mechanism of action could lead to novel treatments for malignancies.

- Antiviral Properties : There is potential for this compound to act against viruses such as hepatitis C .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of naphthyridine derivatives:

- Synthesis Protocols : A study detailed protocols for synthesizing naphthyridinones with diverse substituents to explore their biological activity profiles .

- Biological Testing : Various derivatives have been tested for their ability to inhibit specific enzymes linked to cancer progression, showcasing the importance of structure in determining activity .

- Pharmacokinetic Studies : Investigations into how these compounds interact with biological systems are crucial for assessing their safety profiles and efficacy in drug development.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the naphthyridine ring and carbonyl group.

Reaction with Amines

Primary and secondary amines readily substitute chlorine atoms under mild conditions (20–80°C, ethanol or DMF solvent). Steric and electronic factors influence regioselectivity:

-

Position 6 is more reactive than position 8 due to reduced steric hindrance .

-

Bulky amines (e.g., azepane) favor substitution at position 6, while smaller amines (e.g., pyrrolidine) can substitute both positions .

Example :

Reaction with Thiols

Thiols such as 2-mercaptoethanol substitute chlorine atoms, forming thioether linkages. For example, reaction with 2-mercaptoethanol in ethanol yields 6-[(2-hydroxyethyl)thio]-8-chloro derivatives in ~85% yield .

Cyclization Reactions

The compound serves as a precursor for fused naphthyridine systems via intramolecular cyclization.

Smiles Rearrangement

Under basic conditions (e.g., NaOMe/MeOH), 6,8-dichloro-2,7-naphthyridin-1(2H)-one undergoes Smiles rearrangement to form furo[2,3-c]-2,7-naphthyridines. This reaction proceeds via nucleophilic attack of the carbonyl oxygen on the adjacent carbon, followed by ring closure .

Example :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6,8-Dichloro-2,7-naphthyridin-1(2H)-one | NaOMe, MeOH, reflux | Furo[2,3-c]-2,7-naphthyridine | 65% |

Rearrangement with Amines

Reactions with amines can trigger complex rearrangements depending on substituents and reaction time:

Steric Influence on Rearrangement

-

Primary amines : Rearrangement to 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones occurs within 15 hours (55–67% yield) .

-

Cyclic amines : Bulky groups (e.g., azepane) slow rearrangement, while smaller amines (e.g., pyrrolidine) accelerate it .

Mechanism :

-

Initial substitution at position 6.

-

Intramolecular attack by the amine at position 3.

-

Ring expansion and tautomerization to form the rearranged product .

Acidic Hydrolysis

Concentrated HCl at 45°C hydrolyzes the carbonyl group to a hydroxyl group, yielding 6,8-dichloro-2,7-naphthyridin-1-ol .

Example :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6,8-Dichloro-2,7-naphthyridin-1(2H)-one | HCl (conc.), 45°C, 18 h | 6,8-Dichloro-2,7-naphthyridin-1-ol | 80% |

Oxidation

The carbonyl group resists oxidation under standard conditions, but strong oxidants (e.g., KMnO₄) can degrade the ring system.

Stability and Reactivity Trends

Propriétés

IUPAC Name |

6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEAMEJWZJJXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856437 | |

| Record name | 6,8-Dichloro-2,7-naphthyridin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175559-45-1 | |

| Record name | 6,8-Dichloro-2,7-naphthyridin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.